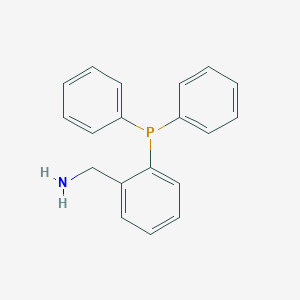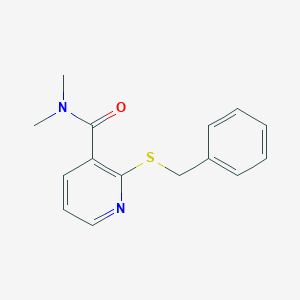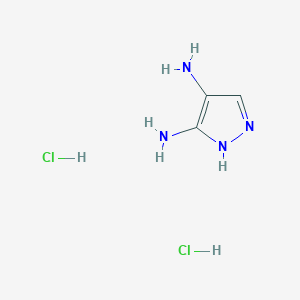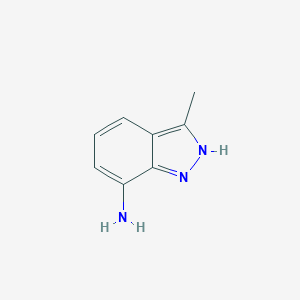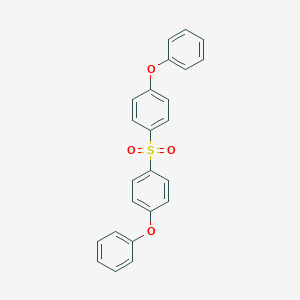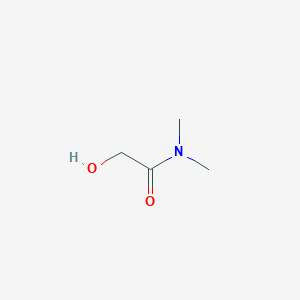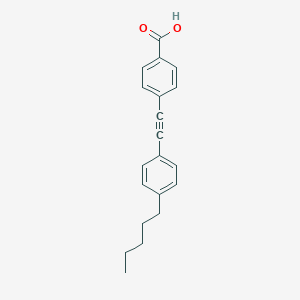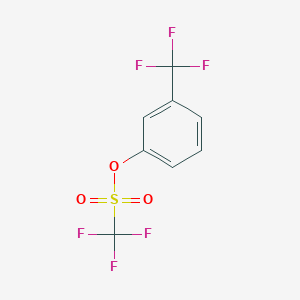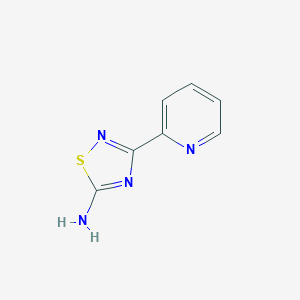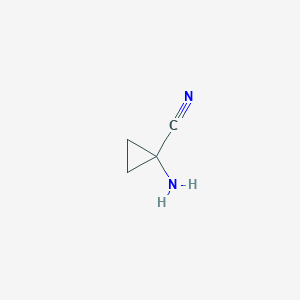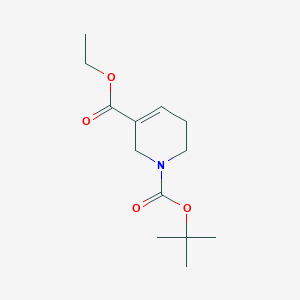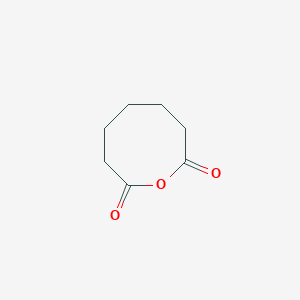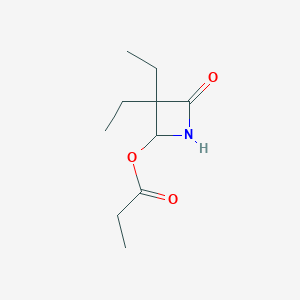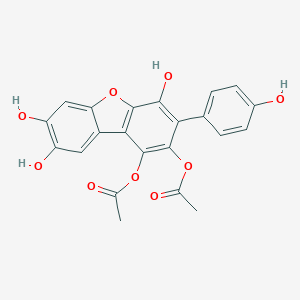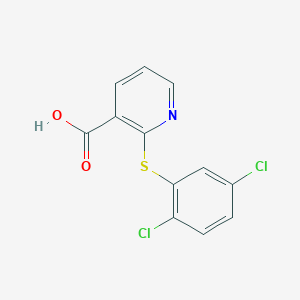
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, also known as DCSNA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinic acid derivatives and has been studied for its ability to modulate different biological pathways.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid involves the activation of different signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis, and the modulation of immune responses. Additionally, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in lab experiments is its ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, one of the limitations of using 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. One area of research is the development of novel drug formulations that can enhance the solubility and bioavailability of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid. Another area of research is the identification of specific molecular targets of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
In conclusion, 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, which makes it a versatile tool for studying various diseases. However, further research is needed to explore the full potential of 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid in various diseases, and to overcome the limitations associated with its use in lab experiments.
Méthodes De Synthèse
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorothiophene with sodium hydride, followed by the reaction with ethyl 2-bromoisobutyrate. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium hydroxide, hydrochloric acid, and nitric acid. The final product is obtained by the reaction of the intermediate compound with nicotinic acid.
Applications De Recherche Scientifique
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid has the ability to modulate different biological pathways, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.
Propriétés
Numéro CAS |
181527-55-9 |
|---|---|
Nom du produit |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Formule moléculaire |
C12H7Cl2NO2S |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO2S/c13-7-3-4-9(14)10(6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Clé InChI |
TYEMHXCHVTYDMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
SMILES canonique |
C1=CC(=C(N=C1)SC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Synonymes |
2-(2,5-Dichloro-phenylsulfanyl)-nicotinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



